(12alpha)-5,9alpha,11alpha-trihydroxy-prosta-6E,14Z-dien-1-oicacid
Overview
Description
8,12-iso-iPF2α-VI is an isoprostane produced by non-enzymatic, free radical-induced peroxidative damage to membrane lipids. It is the most abundant isoprostane product that is formed during lipid peroxidation and is used as a biomarker for oxidative stress. 8,12-iso-iPF2α-VI is detected after CCl4-induced oxidative damage to hepatic tissue and has been found elevated in the urine, blood, and cerebrospinal fluid of patients with Alzheimer’s disease.
Scientific Research Applications
Role in Plant Immunity and Development
One study discusses the function of 12-oxophytodienoic acid (12-OPDA), a prostaglandin (PG)-like metabolite of linolenic acid, in plant immunity, seed dormancy, and germination. This compound is involved in regulating gene expression and targeting protein functions, highlighting its importance in plant physiology and potential applications in agricultural biotechnology (Maynard et al., 2018).
Biological Activity and Health Benefits
Another study reviews the biological activities of maslinic acid, a compound that exhibits effects on cardiovascular diseases, neuroprotection, diabetes, cancer, inflammation, and pathogens. This highlights the potential therapeutic applications of structurally similar compounds in medicine and health sciences (Zhang Jing et al., 2021).
Antioxidant and Therapeutic Applications
The review on syringic acid, a phenolic compound, outlines its wide range of therapeutic applications in preventing diabetes, cardiovascular diseases, cancer, and its anti-oxidant, antimicrobial, anti-inflammatory activities. These insights could be relevant for understanding the health applications of similarly structured compounds (Cheemanapalli Srinivasulu et al., 2018).
Anti-inflammatory Properties
Gallic acid, another phenolic compound, has been studied for its powerful anti-inflammatory properties. This research might provide a foundation for exploring the anti-inflammatory potential of structurally related compounds (Jinrong Bai et al., 2020).
Future Directions
Properties
IUPAC Name |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-DCOIXEBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348136 | |
Record name | (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445349-99-4 | |
Record name | (6E,9alpha,11alpha,12alpha,14Z)-5,9,11-Trihydroxyprosta-6,14-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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